Chlorophenylsilane

Description

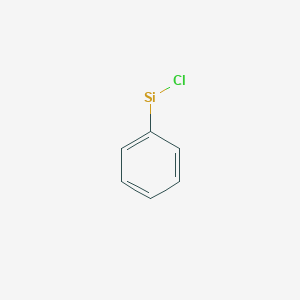

Structure

3D Structure

Properties

IUPAC Name |

chloro(phenyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClSi/c7-8-6-4-2-1-3-5-6/h1-5H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWIIOQJUKRLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH2]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4206-75-1 | |

| Record name | (Chlorosilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Chlorophenylsilanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and reactivity of chlorophenylsilanes. These versatile organosilicon compounds are pivotal as intermediates in the synthesis of a wide array of silicon-containing molecules, ranging from polymers and resins to sophisticated structures in medicinal chemistry. This document offers detailed information on their physical and chemical characteristics, reactivity profiles, and key experimental protocols.

Chemical and Physical Properties of Chlorophenylsilanes

Chlorophenylsilanes are a class of organosilicon compounds characterized by the presence of one or more phenyl groups and one or more chlorine atoms attached to a central silicon atom. Their physical and chemical properties are significantly influenced by the number of phenyl and chloro substituents. The data for several common chlorophenylsilanes are summarized in the tables below for easy comparison.

Physical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Phenyltrichlorosilane (B1630512) | C₆H₅SiCl₃ | 211.54 | 201[1] | -127[1] | 1.321[1] | 1.523[1] |

| Diphenyldichlorosilane | (C₆H₅)₂SiCl₂ | 253.19 | 304-305[2] | -22[2] | 1.2216[2] | 1.5819[2] |

| Chlorodiphenylsilane | (C₆H₅)₂SiHCl | 218.75 | 143 °C/10 mmHg[3] | N/A | 1.118[3] | 1.578[3] |

| Triphenylchlorosilane | (C₆H₅)₃SiCl | 294.85 | 188-189 °C/3 mmHg[4] | 91-94[4] | N/A | N/A |

Spectroscopic Data

Phenyltrichlorosilane

-

¹H NMR: Spectral data available.[5]

-

¹³C NMR: Spectral data available.[5]

-

IR: Characteristic peaks for Si-Cl and Si-Phenyl bonds are expected.[6]

Diphenyldichlorosilane

-

¹H NMR: Spectral data available.[7]

-

¹³C NMR: Spectral data available.[7]

-

IR: Key absorptions include those for Si-Cl and Si-Phenyl groups.

Triphenylchlorosilane

-

¹H NMR (500 MHz, CDCl₃): δ 7.55-7.53 (m, 6H), 7.45-7.42 (m, 3H), 7.40-7.37 (m, 6H).

-

¹³C NMR (125 MHz, CDCl₃): δ 136.1, 135.3, 129.4, 127.8.

-

IR: The infrared spectrum shows characteristic vibrations for the Si-Cl bond and the phenyl groups.[2]

Reactivity of Chlorophenylsilanes

The reactivity of chlorophenylsilanes is dominated by the highly polarized and labile silicon-chlorine bond. This bond is susceptible to nucleophilic attack, leading to substitution reactions. The phenyl groups influence the reactivity through steric and electronic effects.

Hydrolysis

Chlorophenylsilanes react readily with water to form silanols, which can then condense to form siloxanes. The reaction produces hydrogen chloride gas as a byproduct, necessitating careful handling in a well-ventilated fume hood.[1][8] The rate of hydrolysis is influenced by the number of chloro substituents and the steric bulk of the phenyl groups.

Experimental Protocol: Hydrolysis of Diphenyldichlorosilane to Diphenylsilanediol (B146891)

Objective: To synthesize diphenylsilanediol via the hydrolysis of diphenyldichlorosilane.

Materials:

-

Diphenyldichlorosilane

-

Anhydrous diethyl ether or acetone (B3395972)

-

A weak base (e.g., sodium bicarbonate, aniline, or pyridine)

-

Deionized water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, dissolve diphenyldichlorosilane in anhydrous diethyl ether.

-

Add a stoichiometric amount of a weak base to the solution to neutralize the HCl that will be formed.

-

From the dropping funnel, add a solution of water in acetone or ether dropwise to the stirred solution at room temperature.

-

After the addition is complete, continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Filter the reaction mixture to remove the salt byproduct (e.g., sodium chloride).

-

Wash the organic layer with water to remove any remaining base and salt.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield crude diphenylsilanediol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain pure diphenylsilanediol.

Reduction

Chlorophenylsilanes can be reduced to the corresponding phenylsilanes using reducing agents such as lithium aluminum hydride (LAH). The Si-Cl bond is readily cleaved and replaced by a Si-H bond.

Experimental Protocol: General Procedure for the Reduction of a Chlorophenylsilane with LiAlH₄

Objective: To synthesize a phenylsilane (B129415) by the reduction of a this compound.

Materials:

-

This compound (e.g., Triphenylchlorosilane)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Aqueous acid (e.g., dilute HCl) for workup

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place a suspension of LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Dissolve the this compound in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the this compound solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

-

Add dilute aqueous acid to dissolve the aluminum salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude phenylsilane.

-

Purify the product by distillation or recrystallization.

Reaction with Organometallic Reagents

Chlorophenylsilanes react with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to form new silicon-carbon bonds. This is a powerful method for the synthesis of more complex organosilanes. The number of chloro substituents that can be replaced depends on the stoichiometry of the organometallic reagent used.

Experimental Protocol: Reaction of Phenyltrichlorosilane with Phenylmagnesium Bromide

Objective: To synthesize tetraphenylsilane (B94826) by reacting phenyltrichlorosilane with three equivalents of phenylmagnesium bromide.

Materials:

-

Phenyltrichlorosilane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Phenyltrichlorosilane:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of phenyltrichlorosilane in anhydrous diethyl ether from a separate dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Work-up:

-

Pour the reaction mixture slowly onto crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the product (tetraphenylsilane) by recrystallization.

-

Reactions with Other Nucleophiles

Chlorophenylsilanes also react with a variety of other nucleophiles, including amines and alkoxides, to form Si-N and Si-O bonds, respectively. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

-

Aminolysis: The reaction with primary or secondary amines yields aminosilanes. The reactivity is influenced by the nucleophilicity and steric bulk of the amine.

-

Alcoholysis: The reaction with alcohols in the presence of a base (e.g., a tertiary amine) produces alkoxysilanes.

Thermal Stability

Chlorophenylsilanes generally exhibit good thermal stability. However, at elevated temperatures, they can undergo decomposition. The decomposition of phenyltrichlorosilane at high temperatures can liberate hydrogen and deposit high-purity silicon.[5] The thermal stability is influenced by the number and nature of the organic substituents on the silicon atom. Phenyl groups tend to enhance thermal stability compared to alkyl groups. Specific decomposition temperatures can be determined using techniques like thermogravimetric analysis (TGA). For instance, diphenyldichlorosilane is stable under recommended storage conditions but can form explosive mixtures with air upon intense heating.[9][10]

Applications in Synthesis

The reactivity of the Si-Cl bond makes chlorophenylsilanes valuable reagents and building blocks in organic and polymer chemistry.

-

Precursors to Silicones: Hydrolysis and condensation of di- and trichlorophenylsilanes are fundamental steps in the production of phenyl-substituted silicone polymers, which exhibit enhanced thermal stability and radiation resistance compared to their methyl-substituted counterparts.

-

Protecting Groups: The diphenylsilyl group, introduced via diphenyldichlorosilane, can be used as a protecting group for diols.

-

Synthesis of Organosilanes: As demonstrated in the reactions with organometallic reagents, chlorophenylsilanes are key starting materials for the synthesis of a vast array of functionalized organosilanes.

-

Cross-Coupling Reactions: Chlorophenylsilanes can participate in transition-metal-catalyzed cross-coupling reactions to form silicon-carbon bonds, offering an alternative to the use of organometallic reagents.

This guide provides a foundational understanding of the chemical properties and reactivity of chlorophenylsilanes. For more specific applications and advanced synthetic methodologies, further consultation of specialized literature is recommended.

References

- 1. rsc.org [rsc.org]

- 2. Silane, chlorotriphenyl- [webbook.nist.gov]

- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 4. Triphenylsilyl chloride(76-86-8) 1H NMR spectrum [chemicalbook.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. spectrabase.com [spectrabase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1,1',1''-(Chlorosilylidyne)tris(benzene) | C18H15ClSi | CID 6458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Triphenylsilyl chloride(76-86-8) 13C NMR spectrum [chemicalbook.com]

- 10. eng.buffalo.edu [eng.buffalo.edu]

An In-depth Technical Guide to the Synthesis and Purification of Chlorophenylsilanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for chlorophenylsilanes, a critical class of organosilicon compounds. These compounds serve as versatile intermediates in the synthesis of silicones, polymers, and fine chemicals, making their efficient production and purification paramount in various research and industrial settings, including drug development where silicon-containing molecules are of increasing interest.

Synthesis of Chlorophenylsilanes

The formation of the silicon-phenyl bond in chlorophenylsilanes can be achieved through several key synthetic strategies. The choice of method often depends on the desired substitution pattern on the silicon atom, the scale of the reaction, and economic considerations. The three primary industrial and laboratory-scale methods are the Grignard reaction, the Direct Process (Müller-Rochow), and high-temperature condensation.

Grignard Reaction

The Grignard reaction is a versatile and widely used laboratory method for forming silicon-carbon bonds with high selectivity.[1] The process involves the reaction of a phenyl Grignard reagent (phenylmagnesium halide) with a silicon halide, such as silicon tetrachloride (SiCl₄) or other chlorosilanes.[2] The stoichiometry of the reactants can be controlled to favor the formation of mono-, di-, or triphenyl-substituted silanes.[2]

Materials:

-

Magnesium turnings

-

Bromobenzene (B47551) or Chlorobenzene[3]

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[3]

-

Silicon tetrachloride (SiCl₄)[4]

-

Iodine crystal (as initiator)

-

Anhydrous toluene (B28343) (for reaction with SiCl₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated (indicated by heat evolution and disappearance of the iodine color) and the mixture is stirred until the magnesium is consumed.

-

Reaction with Silicon Tetrachloride: The freshly prepared phenylmagnesium bromide solution is cooled in an ice bath. In a separate flask, a solution of silicon tetrachloride in anhydrous toluene is prepared. This SiCl₄ solution is then added dropwise to the stirred Grignard reagent. To favor the formation of diphenyldichlorosilane, a molar ratio of approximately 2:1 of Grignard reagent to SiCl₄ is used.[4]

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The precipitated magnesium salts are removed by filtration under a nitrogen atmosphere.[5]

-

Purification: The solvent is removed from the filtrate by atmospheric distillation. The crude diphenyldichlorosilane is then purified by vacuum distillation.[4]

Direct Process (Müller-Rochow)

The Direct Process is the cornerstone of industrial organosilicon chemistry, used for the large-scale production of methylchlorosilanes and adaptable for phenylchlorosilanes.[6][7] This method involves the direct reaction of chlorobenzene (B131634) vapor with elemental silicon powder in the presence of a copper catalyst at high temperatures.[8] The reaction typically occurs in a fluidized bed reactor.[6]

The primary products are phenyltrichlorosilane (B1630512) and diphenyldichlorosilane, with the product distribution influenced by reaction conditions and catalyst promoters (e.g., zinc, tin).[9]

Materials:

-

Metallurgical-grade silicon powder

-

Copper catalyst (e.g., copper(I) chloride or copper powder)

-

Promoters (e.g., zinc, tin) (optional)

-

Chlorobenzene

Procedure:

-

Contact Mass Preparation: Silicon powder is intimately mixed with the copper catalyst and any promoters. This mixture, known as the contact mass, is loaded into a reactor.

-

Reaction: The reactor is heated to a temperature range of 300-450°C.[10] A stream of chlorobenzene vapor is passed through the heated, fluidized contact mass. The reaction is typically maintained at a pressure of 2-5 bar.[6]

-

Product Collection: The gaseous product stream exiting the reactor contains a mixture of phenylchlorosilanes, unreacted chlorobenzene, and other byproducts. This stream is cooled and condensed.

-

Purification: The resulting liquid mixture is separated into its components by fractional distillation.

High-Temperature Gas Phase Condensation

This method is a variation of the direct synthesis and is particularly effective for producing phenyltrichlorosilane. It involves the reaction of trichlorosilane (B8805176) (HSiCl₃) with chlorobenzene in the gas phase at very high temperatures (540-700°C).[11][12][13] This process avoids the use of a metal catalyst but requires specialized high-temperature reactors. The reaction is believed to proceed via a dichlorosilylene (B1217353) (:SiCl₂) intermediate.[13]

Materials:

-

Trichlorosilane (HSiCl₃)

-

Chlorobenzene (C₆H₅Cl)

-

Nitrogen (as carrier gas)

Procedure:

-

Preheating: Trichlorosilane and chlorobenzene are vaporized and preheated separately to 200-600°C.[5]

-

Reaction: The preheated gas streams are mixed and fed into a tubular reactor heated to 600-700°C. The residence time in the reactor is typically very short, on the order of seconds (e.g., 3-40 seconds).[5]

-

Quenching & Condensation: The hot effluent gas is rapidly cooled (quenched) and condensed to collect the liquid products. The mixture contains phenyltrichlorosilane, silicon tetrachloride, benzene (B151609), and unreacted starting materials.[5]

-

Purification: The condensed liquid is then purified by fractional distillation to isolate the phenyltrichlorosilane.[5]

Hydrosilylation

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. While less common for the direct synthesis of chlorophenylsilanes from benzene due to the aromatic C-H bond's stability, it is a crucial reaction for creating more complex organosilanes. For instance, hydrosilylation of styrene (B11656) with a chlorosilane like trichlorosilane, typically catalyzed by platinum complexes, yields phenylethyltrichlorosilane.

| Synthesis Method | Key Reactants | Typical Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Grignard Reaction | Phenylmagnesium halide, Silicon tetrachloride | Anhydrous ether/THF, 0-25°C | Moderate to High | High | High selectivity, versatile for various substitutions.[1] | Requires anhydrous conditions, multi-step process, generates magnesium salt waste. |

| Direct Process | Chlorobenzene, Silicon, Copper catalyst | Fluidized bed reactor, 300-450°C[10] | Variable (product mix) | Moderate | Cost-effective for large scale, continuous process.[6][9] | Produces a mixture of products requiring extensive distillation, high energy input.[5] |

| Gas Phase Condensation | Chlorobenzene, Trichlorosilane | Tubular reactor, 540-700°C[12] | up to 65%[12] | Moderate | Catalyst-free, continuous process.[12] | High temperatures required, potential for carbon deposition, low selectivity.[12] |

| Hydrosilylation | Alkene/Alkyne, Hydrosilane, Catalyst (e.g., Pt) | Varies (often mild, 25-100°C) | High | High | Atom-economical, high selectivity for specific C=C bonds. | Not suitable for direct phenylation of silanes from benzene. |

Purification of Chlorophenylsilanes

The crude product from any synthesis method is typically a mixture of different chlorosilanes, starting materials, and byproducts. High purity is essential for subsequent applications, necessitating efficient purification techniques.

Fractional Distillation

Fractional distillation is the primary method for purifying liquid chlorophenylsilanes on both laboratory and industrial scales.[6] This technique separates compounds based on differences in their boiling points. Since the boiling points of various chlorophenylsilanes can be close, columns with high theoretical plate counts are often required for effective separation.[6] For high-boiling or thermally sensitive compounds, vacuum distillation is employed to lower the boiling points and prevent decomposition.[14][15]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask(s) (a "cow" or "pig" adapter is useful for collecting multiple fractions)

-

Heating mantle

-

Stir bar

-

Vacuum pump and vacuum trap[16]

-

Manometer

Procedure:

-

Setup: The crude chlorophenylsilane mixture is placed in the round-bottom flask with a stir bar. The fractional distillation apparatus is assembled, ensuring all joints are properly sealed and greased to maintain a vacuum.[16] The system is connected to a vacuum trap and a vacuum pump.

-

Pressure Reduction: The vacuum pump is turned on to reduce the pressure in the system to the desired level (e.g., 1-20 mmHg).

-

Heating: The flask is gently heated using a heating mantle. The mixture is stirred to ensure smooth boiling.

-

Fraction Collection: The temperature at the distillation head is monitored closely. As the vapor of the lowest-boiling component rises through the column and condenses, the first fraction is collected. The temperature should remain relatively constant during the collection of a pure fraction.[16]

-

Separation: Once the first component has distilled, the temperature may drop before rising again as the next component begins to boil. The receiving flask is changed to collect each subsequent fraction.

-

Shutdown: After collecting the desired fractions, the heating is stopped, and the apparatus is allowed to cool before the vacuum is slowly released.[16]

Preparative Gas Chromatography (Prep-GC)

For achieving very high purity on a smaller scale, preparative gas chromatography is an effective technique.[17] It operates on the same principles as analytical GC but uses larger columns and a collection system to isolate separated components.[18]

-

Injection: A larger volume of the liquid this compound mixture is injected into the gas chromatograph.

-

Separation: The mixture is vaporized and travels through a packed or wide-bore capillary column. Components separate based on their volatility and interaction with the stationary phase.

-

Detection & Splitting: As components elute from the column, the flow is split. A small portion goes to a detector (like a thermal conductivity detector, TCD) to generate a chromatogram, while the majority is directed towards a collection port.[18]

-

Collection: Timed collection of the fractions is performed as each desired peak is detected. The eluting gas is passed through a cold trap (e.g., cooled with liquid nitrogen) or a solvent-filled bubbler to condense and collect the purified compound.[19]

Recrystallization

For chlorophenylsilanes that are solid at room temperature, such as diphenyldichlorosilane or triphenylchlorosilane, recrystallization is an excellent purification method.[20] This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Procedure:

-

Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble when hot.[21]

-

Dissolution: The impure solid is placed in a flask, and the minimum amount of hot solvent is added to completely dissolve it.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered to remove them.

-

Crystallization: The clear filtrate is allowed to cool slowly to room temperature, and then often placed in an ice bath to maximize crystal formation. As the solution cools, the solubility of the this compound decreases, and it crystallizes out, leaving the more soluble impurities in the solution (the "mother liquor").[22]

-

Isolation: The pure crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried.[22]

Safety Considerations

Chlorophenylsilanes are reactive compounds that require careful handling. They are corrosive and react readily with moisture, including atmospheric humidity, to release corrosive hydrogen chloride (HCl) gas.[23] All manipulations should be carried out in a well-ventilated fume hood, under an inert and anhydrous atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety goggles, face shields, and acid-resistant gloves, must be worn at all times. Reactions involving Grignard reagents and other reactive organometallics pose fire hazards and must be conducted with extreme care, ensuring the complete exclusion of water and air.

References

- 1. benchchem.com [benchchem.com]

- 2. gelest.com [gelest.com]

- 3. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]

- 4. Preparation of Diphenyldichlorosilane [jxpinhan.com]

- 5. CN101875663A - Preparation method and device of phenyl trichlorosilane - Google Patents [patents.google.com]

- 6. Direct process - Wikipedia [en.wikipedia.org]

- 7. Direct synthesis of alkoxysilanes: current state, challenges and prospects | Russian Chemical Reviews [rcr.colab.ws]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. WO2002044186A1 - Rochow-muller direct synthesis using copper catalyst precursors with particel dimensions in the nano-region - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 15. chem.rochester.edu [chem.rochester.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]

- 20. scs.illinois.edu [scs.illinois.edu]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of Chlorophenylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Chlorophenylsilane (C₆H₅SiH₂Cl), a key organosilane intermediate. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring these spectra. The information presented herein is essential for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Si-H₂ | ~4.8 - 5.2 | Triplet | J(H-Si-H) is typically small |

| Aromatic H (ortho) | ~7.5 - 7.7 | Multiplet | |

| Aromatic H (meta, para) | ~7.3 - 7.5 | Multiplet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C-Si (ipso) | ~130 - 135 |

| Aromatic C-H | ~128 - 135 |

| Aromatic C (para) | ~130 - 132 |

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Si-H | 2150 - 2250 | Stretching |

| C-H (aromatic) | 3050 - 3070 | Stretching |

| C=C (aromatic) | 1430 - 1480 | Ring Stretching |

| Si-Cl | 450 - 650 | Stretching |

| C-H (oop bend) | 690 - 710 and 730 - 770 | Out-of-plane bending |

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 142/144 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 107 | High | [M - Cl]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 63 | Moderate | [SiCl]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for organosilanes and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Sufficient scans (e.g., 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon environment.

-

A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a drop of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin film.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[2]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty salt plates or the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Record the IR spectrum of the prepared sample. A typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The resulting transmittance or absorbance spectrum can then be analyzed for characteristic absorption bands.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3] A dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC.

-

Gas Chromatography (GC):

-

Use a non-polar capillary column (e.g., DB-5 or equivalent).

-

The oven temperature program should be optimized to ensure good separation from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).[3]

-

-

Ionization: Electron Ionization (EI) is a common and effective method for organosilanes.[4] A standard electron energy of 70 eV is typically used to induce fragmentation and generate a characteristic mass spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident for chlorine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to Chlorophenylsilane (CAS 4206-75-1): Properties, Hazards, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophenylsilane (CAS 4206-75-1) is a reactive organosilicon compound with significant applications in organic synthesis and materials science. Its utility is derived from the presence of a silicon-chlorine bond, which is susceptible to nucleophilic substitution, and a phenyl group that imparts specific properties to its derivatives. This technical guide provides a comprehensive overview of the chemical and physical properties, associated hazards, and detailed experimental protocols for the synthesis, purification, and analysis of this compound. The information presented herein is intended to support researchers and professionals in the safe and effective handling and application of this versatile chemical intermediate.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a pungent odor. It is a flammable and corrosive compound that reacts readily with moisture. The key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 4206-75-1 |

| Molecular Formula | C₆H₇ClSi |

| Molecular Weight | 142.66 g/mol |

| Appearance | Colorless liquid |

| Density | 1.070 g/mL at 25 °C |

| Boiling Point | 41 °C at 9 mmHg |

| Flash Point | 54 °C (129.2 °F) - closed cup |

| Refractive Index | n20/D 1.5260 |

| InChI | InChI=1S/C6H7ClSi/c7-8-6-4-2-1-3-5-6/h1-5H,8H2 |

| InChIKey | NBWIIOQJUKRLKW-UHFFFAOYSA-N |

| SMILES | [H]--INVALID-LINK--(Cl)c1ccccc1 |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. |

Hazards and Toxicological Information

The primary hazard associated with this compound is its corrosivity, which is a direct consequence of its rapid hydrolysis in the presence of moisture to produce hydrochloric acid (HCl). This reaction is exothermic and can generate toxic and corrosive HCl fumes.

GHS Classification and Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 3 | Danger | H226: Flammable liquid and vapor. | |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage. | |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage. |

Toxicological Profile

The acute toxicity of chlorosilanes, including this compound, is predominantly attributed to the corrosive effects of the hydrochloric acid formed upon hydrolysis.

-

Inhalation: Inhalation of vapors can cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and potentially pulmonary edema. The acute inhalation toxicity of monochlorosilanes is generally lower than that of di- and trichlorosilanes, with the toxicity correlating with the chlorine content.

-

Dermal: Direct contact with the liquid can cause severe skin burns and deep, painful wounds. Repeated contact with dilute solutions may lead to irritant dermatitis.

-

Ocular: Contact with the eyes can cause severe burns, corneal damage, and potentially permanent vision loss.

-

Ingestion: Ingestion is likely to cause severe corrosive damage to the gastrointestinal tract.

-

Chronic Toxicity: Chronic health effects are generally not anticipated, with the primary concern being the consequences of severe acute injury.

Note: Due to its high reactivity, this compound does not interact with biological signaling pathways in a specific, targeted manner. Its toxicity is a result of non-specific cell and tissue damage from its corrosive properties.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reduction of Phenyltrichlorosilane. The following protocol is a representative method.

Reaction: PhSiCl₃ + 2[H] → PhSiH₂Cl + 2HCl

Materials:

-

Phenyltrichlorosilane (PhSiCl₃)

-

Lithium chloride (LiCl), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Diglyme (B29089), anhydrous

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, thermometer, and magnetic stirrer, place anhydrous lithium chloride and sodium hydride under an inert atmosphere.

-

Add anhydrous diglyme to the flask to create a suspension.

-

Degas the suspension in vacuo and backfill with inert gas to ensure an oxygen- and moisture-free environment.

-

Slowly add Phenyltrichlorosilane to the suspension via the dropping funnel.

-

Heat the reaction mixture to 160 °C to initiate the reaction, which is evidenced by the formation of solid sodium chloride.

-

Maintain the reaction at this temperature for approximately 14 hours.

-

Monitor the reaction progress by taking aliquots for analysis by NMR spectroscopy. The product distribution will include this compound (PhSiH₂Cl), Phenyl dichlorosilane (B8785471) (PhSiHCl₂), and Phenylsilane (PhSiH₃).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, can be isolated from the reaction mixture by fractional distillation under reduced pressure.

Purification of this compound

For applications requiring high purity, this compound can be purified by fractional distillation under reduced pressure. To remove certain impurities like boron compounds, a vapor-phase adsorption method can be employed.

Procedure (Vapor-Phase Adsorption):

-

Pack a chromatography column with silica (B1680970) gel that has been activated by heating to remove adsorbed water.

-

Heat the column to a temperature above the boiling point of this compound at the operating pressure (e.g., 50-75 °C).

-

Vaporize the crude this compound and pass the vapor through the heated silica gel column.

-

Boron-containing impurities are adsorbed onto the silica.

-

Collect the purified this compound vapor after it exits the column by condensation in a cooled trap.

Analytical Methods

3.3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for assessing the purity of this compound and identifying any volatile impurities.

-

Sample Preparation: Dilute a small sample of this compound in an anhydrous, inert solvent (e.g., hexane (B92381) or toluene).

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated at a temperature that ensures volatilization without degradation (e.g., 200-250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation of this compound.

-

Sample Preparation: Prepare a sample by dissolving a few drops of this compound in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the phenyl protons and the protons on the silicon atom.

-

¹³C NMR: The carbon NMR spectrum will show the signals for the carbon atoms of the phenyl group.

-

²⁹Si NMR: The silicon NMR spectrum will provide a characteristic chemical shift for the silicon atom in this specific chemical environment.

3.3.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the characteristic functional groups present in this compound.

-

Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr) in a moisture-free environment.

-

Expected Absorptions:

-

Si-H stretch: A strong band in the region of 2280-2080 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.

-

Si-Cl stretch: A band in the 600-450 cm⁻¹ region.

-

Reactivity and Applications

The reactivity of this compound is dominated by the silicon-chlorine bond. This bond is highly susceptible to nucleophilic attack, making this compound a versatile precursor for the synthesis of a wide range of organosilicon compounds.

Hydrolysis

This compound reacts vigorously with water and other protic solvents to form phenylsilanols, which can then condense to form polysiloxanes. The initial hydrolysis step produces hydrochloric acid.

Reaction: C₆H₅SiH₂Cl + H₂O → [C₆H₅SiH₂OH] + HCl

Nucleophilic Substitution

This compound reacts with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and alcohols, to form new silicon-carbon or silicon-oxygen bonds. For example, its reaction with organomagnesium reagents, often catalyzed by zinc salts, is an effective method for synthesizing tetraorganosilanes.

Applications

This compound is primarily used as an intermediate in the synthesis of more complex organosilicon compounds. These derivatives find applications as:

-

Precursors to silicone polymers with specific properties.

-

Coupling agents and surface modifiers.

-

Reagents in organic synthesis for the introduction of the phenylsilyl group.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of properties and hazards. Its high reactivity, particularly its sensitivity to moisture, necessitates careful handling under inert conditions. The primary toxicological concern is its corrosive nature due to the formation of hydrochloric acid upon hydrolysis. By following the outlined experimental protocols and safety precautions, researchers can safely and effectively utilize this compound in a variety of synthetic applications. This guide provides a foundational understanding of this compound to support its responsible use in research and development.

An In-depth Technical Guide to the Molecular Structure and Bonding in Chlorophenylsilanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of monochlorophenylsilane, dithis compound, and trithis compound. It is designed to serve as a core resource for researchers and professionals in drug development and materials science, offering detailed data, experimental methodologies, and visual representations of key concepts.

Introduction

Chlorophenylsilanes are a class of organosilicon compounds characterized by a phenyl group and one or more chlorine atoms attached to a central silicon atom. These compounds are of significant interest due to their role as versatile intermediates in the synthesis of silicones, polymers, and other advanced materials. Their reactivity is largely governed by the nature and number of chloro substituents on the silicon atom, which in turn influences the electronic and steric properties of the molecule. A thorough understanding of their molecular structure and bonding is crucial for predicting their chemical behavior and for the rational design of novel materials and synthetic pathways.

Molecular Structure and Geometry

The molecular geometry of chlorophenylsilanes is dictated by the tetrahedral arrangement around the central silicon atom. The presence of the bulky phenyl group and the electronegative chlorine atoms leads to distortions from ideal tetrahedral symmetry. Precise structural parameters such as bond lengths and angles are best determined through gas-phase electron diffraction (GED) and microwave spectroscopy, or accurately predicted using computational methods like Density Functional Theory (DFT).

Trithis compound (C₆H₅SiCl₃)

Trithis compound is the most chlorinated of the series, featuring three chlorine atoms and one phenyl group bonded to the silicon atom. The molecule likely possesses Cs symmetry.

Dithis compound (C₆H₅SiHCl₂)

In dithis compound, one chlorine atom is replaced by a hydrogen atom, leading to a change in the steric and electronic environment around the silicon.

Monothis compound (C₆H₅SiH₂Cl)

Monothis compound is the least chlorinated of the series, with two hydrogen atoms and one chlorine atom attached to the silicon.

Table 1: Key Physicochemical Properties of Chlorophenylsilanes

| Property | Monothis compound (C₆H₅SiH₂Cl) | Dithis compound (C₆H₅SiHCl₂) | Trithis compound (C₆H₅SiCl₃) |

| Molecular Formula | C₆H₇ClSi | C₆H₆Cl₂Si | C₆H₅Cl₃Si |

| Molecular Weight ( g/mol ) | 142.66[1] | 177.10[2][3] | 211.55[4] |

| Boiling Point (°C) | 41 / 9 mmHg (lit.)[1][5] | 65-66 / 10 mmHg (lit.)[2] | 201 (lit.)[4][6] |

| Density (g/mL at 25 °C) | 1.070 (lit.)[1][5] | 1.204 (lit.)[2] | 1.321 (lit.)[4][6] |

| Refractive Index (n20/D) | 1.5260 (lit.)[1][5] | 1.525 (lit.)[2] | 1.523 (lit.)[4] |

| CAS Number | 4206-75-1[1] | 1631-84-1[2][3] | 98-13-5[4] |

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and bonding of chlorophenylsilanes. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide complementary information on the electronic environment of the nuclei and the vibrational modes of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for characterizing chlorophenylsilanes. The chemical shifts (δ) and coupling constants (J) are sensitive to the number of chlorine atoms on the silicon, which influences the electron density around the nuclei.

-

¹H NMR: The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region. For monochloro- and dithis compound, the Si-H protons exhibit characteristic chemical shifts and couplings.

-

¹³C NMR: The carbon atoms of the phenyl ring show distinct chemical shifts that can be assigned based on their position relative to the silyl (B83357) group.

-

²⁹Si NMR: The ²⁹Si chemical shift is particularly sensitive to the substituents on the silicon atom. Increasing the number of chlorine atoms generally leads to a downfield shift.

Table 2: NMR Spectroscopic Data for Chlorophenylsilanes

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| Trithis compound | ²⁹Si | Data not available in search results |

| Dithis compound | ²⁹Si | Data not available in search results |

| Monothis compound | ²⁹Si | Data not available in search results |

Note: While the availability of NMR spectra is indicated in several databases, specific, verified chemical shift and coupling constant values were not found in the initial search results.

Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectroscopy probe the vibrational modes of the this compound molecules. The characteristic frequencies of the Si-Cl, Si-C, and phenyl group vibrations provide a fingerprint for each compound.

A detailed vibrational analysis of phenyltrichlorosilane (B1630512) has been performed, with assignments for its 39 fundamental vibrations. The phenyl vibrations are assigned assuming C2v symmetry, although the overall molecular symmetry is likely Cs.[7]

Table 3: Selected Vibrational Frequencies for Trithis compound (C₆H₅SiCl₃)

| Vibrational Mode | Frequency (cm⁻¹) (Liquid Phase) |

| Phenyl Ring Vibrations | Multiple bands assigned[7] |

| Si-Cl Stretching | Assignments available in detailed studies |

| Si-C Stretching | Assignments available in detailed studies |

Note: A comprehensive table of all 39 fundamental vibrations with their assignments can be found in the cited literature.[7]

Bonding and Electronic Structure

The bonding in chlorophenylsilanes involves covalent interactions between the silicon atom and the phenyl group and chlorine atoms. A key aspect of bonding in organosilicon compounds is the potential for pπ-dπ interactions between the filled p-orbitals of the phenyl ring or the lone pairs of the chlorine atoms and the vacant d-orbitals of the silicon atom.

Computational studies, such as those employing Density Functional Theory (DFT) and ab initio methods, are invaluable for investigating the electronic structure and bonding in these molecules. Such studies can provide insights into:

-

Molecular Orbital (MO) Theory: Analysis of the frontier molecular orbitals (HOMO and LUMO) can help explain the reactivity and electronic properties of the compounds.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the extent of any pπ-dπ back-bonding and describe the hybridization of the atoms.

-

Charge Distribution: Calculation of atomic charges can reveal the polarization of the Si-Cl and Si-C bonds, which is crucial for understanding their reactivity towards nucleophiles and electrophiles.

Experimental Protocols

Synthesis of Chlorophenylsilanes

A common method for the synthesis of chlorophenylsilanes is the reduction of trithis compound. The following protocol describes the synthesis of a mixture of phenylsilane (B129415), monothis compound, and dithis compound.

Protocol 1: Reduction of Trithis compound

Materials:

-

Trithis compound (PhSiCl₃)

-

Lithium chloride (LiCl)

-

Sodium hydride (NaH)

-

Diethylene glycol dimethyl ether (diglyme), thoroughly dried

Equipment:

-

500 mL three-necked flask

-

Dropping funnel

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

In the 500 mL three-necked flask, suspend 5.41 g (0.13 mol) of LiCl and 24.10 g (1.00 mol) of NaH in 100 mL of thoroughly dried diglyme.

-

Establish an inert atmosphere by degassing the suspension under vacuum and refilling with nitrogen.

-

Slowly add 60.44 g (0.29 mol) of PhSiCl₃ via the dropping funnel.

-

Heat the mixture to 160 °C to initiate the reaction, which is indicated by the formation of solid NaCl.

-

Maintain the reaction at 160 °C for 14 hours.

-

After the reaction is complete, the product mixture can be analyzed by NMR spectroscopy to determine the relative yields of phenylsilane (PhSiH₃), monothis compound (PhSiH₂Cl), and dithis compound (PhSiHCl₂).

Expected Outcome:

A typical product distribution is approximately 38% PhSiH₂Cl, 33% PhSiHCl₂, and 19% PhSiH₃, with about 10% of the initial PhSiCl₃ remaining unreacted.[8]

Caption: Synthesis of a mixture of phenylsilanes via reduction of trithis compound.

Spectroscopic Analysis

Protocol 2: NMR Spectroscopic Analysis

-

Prepare a dilute solution of the this compound sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a high-resolution NMR spectrometer.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).

-

Analyze the spectra to determine chemical shifts, coupling constants, and integral ratios.

Protocol 3: Vibrational Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

For liquid samples, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the desired range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the different vibrational modes.

Raman Spectroscopy:

-

Place the liquid sample in a suitable container (e.g., a glass capillary).

-

Acquire the Raman spectrum using a Raman spectrometer with an appropriate laser excitation wavelength.

-

Analyze the scattered light to identify the Raman-active vibrational modes.

Logical Relationships in this compound Chemistry

The properties and reactivity of chlorophenylsilanes are logically interconnected. The degree of chlorination on the silicon atom is the primary determinant of the compound's characteristics.

Caption: Interrelationships between the degree of chlorination and the chemical properties of chlorophenylsilanes.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding in monothis compound, dithis compound, and trithis compound. The key physicochemical properties, spectroscopic characteristics, and synthetic methodologies have been presented. While a foundational understanding has been established, further experimental and computational research is needed to fully elucidate the precise structural parameters and detailed electronic effects in these important organosilicon compounds. The provided protocols and conceptual diagrams serve as a valuable resource for researchers working with these versatile chemical building blocks.

References

- 1. Phenyl trichlorosilane [webbook.nist.gov]

- 2. pascal-man.com [pascal-man.com]

- 3. Analytic calculations of anharmonic infrared and Raman vibrational spectra - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Stability and Degradation Pathways of Chlorophenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of chlorophenylsilane. Drawing from available scientific literature on chlorosilanes and related phenyl-substituted silicon compounds, this document outlines the principal degradation mechanisms, including hydrolysis, thermal decomposition, and photodegradation. While specific quantitative stability data for this compound is limited in publicly accessible literature, this guide establishes a framework for understanding its reactivity and provides detailed experimental protocols for its stability assessment.

Core Stability Profile of this compound

This compound (C₆H₅SiH₂Cl) is a reactive organosilicon compound characterized by a silicon-chlorine bond that is susceptible to nucleophilic attack. This reactivity is the primary driver of its degradation. The stability of this compound is significantly influenced by environmental factors such as moisture, temperature, and light.

Hydrolytic Stability

The most significant degradation pathway for this compound is hydrolysis. The silicon-chlorine bond is readily cleaved by water, leading to the formation of silanols (Si-OH) and hydrochloric acid (HCl). These silanols are typically unstable and readily condense to form siloxanes (Si-O-Si), which can further polymerize. The rate of hydrolysis is influenced by pH, with catalysis observed under both acidic and basic conditions.

Thermal Stability

Thermal stress can induce the decomposition of this compound. Studies on related phenylsilanes suggest that thermal degradation likely proceeds through radical mechanisms. This can involve the homolytic cleavage of Si-C and Si-H bonds, leading to the formation of various reactive intermediates and subsequent rearrangement and polymerization reactions. The primary step in the decomposition of phenyl-substituted silanes often involves the elimination of a phenyl radical.

Photostability

Exposure to light, particularly UV radiation, can be expected to induce the degradation of this compound. Aromatic silanes can absorb UV light, leading to the formation of excited states that can undergo various photochemical reactions. These may include bond cleavage to form radicals, similar to thermal degradation, or molecular rearrangements.

Quantitative Stability Data

Specific quantitative stability data for this compound, such as degradation percentages under various stress conditions and hydrolysis rate constants, are not extensively available in the reviewed scientific literature. The following table provides a qualitative summary of the expected stability based on the general behavior of chlorosilanes.

| Condition | Stability of this compound | Primary Degradation Products (Predicted) |

| Hydrolysis (Acidic, Neutral, Basic pH) | Low | Phenylsilanols, Phenylsiloxanes, Hydrochloric Acid |

| Oxidation (e.g., H₂O₂) | Moderate to Low | Phenylsilanols, Phenylsiloxanes, and potentially further oxidized phenyl species |

| Thermal (Elevated Temperature) | Moderate to Low | Benzene, Hydrogen, and various silicon-containing oligomers/polymers |

| Photolytic (UV/Vis light) | Moderate to Low | Radical species, rearrangement products, and oligomers/polymers |

Degradation Pathways

The degradation of this compound can proceed through several pathways, with hydrolysis being the most prominent under ambient conditions.

Hydrolysis Pathway

The hydrolysis of this compound is a rapid, multi-step process:

-

Initial Hydrolysis: Nucleophilic attack by water on the silicon atom displaces the chloride ion, forming a phenylsilanol and hydrochloric acid.

-

Condensation: The highly reactive phenylsilanol molecules condense with each other to form phenylsiloxanes, eliminating water in the process. This condensation can continue to form longer-chain oligomers and polymers.

Caption: Hydrolysis pathway of this compound.

Thermal Degradation Pathway

At elevated temperatures, this compound is expected to decompose via a radical mechanism. The weaker bonds, such as the Si-H and Si-C bonds, are likely to cleave first.

Caption: Proposed thermal degradation pathway.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound to assess its stability and identify degradation products.

General Forced Degradation (Stress Testing) Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to generate degradation products for identification.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (B78521) (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Vials, pH meter, heating block/oven, photostability chamber.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. In a separate vial, add 1 mL of 1 M HCl. Keep the vials at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. In a separate vial, add 1 mL of 1 M NaOH. Maintain the same temperature and time conditions as for acid hydrolysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. In a separate vial, add 1 mL of 30% H₂O₂. Keep the vials at room temperature for the specified time points.

-

Thermal Degradation: Place a vial containing the this compound stock solution in an oven at a high temperature (e.g., 80-100 °C) for the specified time points.

-

Photolytic Degradation: Expose a vial of the this compound stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At each time point, withdraw an aliquot from each vial, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating analytical method (e.g., HPLC-UV).

Caption: General experimental workflow for forced degradation studies.

Analytical Method for Stability Indicating Assay

Objective: To develop and validate a method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV detector.

-

A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

-

0-5 min: 20% B

-

5-20 min: 20% to 80% B

-

20-25 min: 80% B

-

25-26 min: 80% to 20% B

-

26-30 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Identification of Degradation Products

Objective: To elucidate the structure of the degradation products formed during forced degradation studies.

Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To obtain the molecular weight and fragmentation patterns of the degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products. Derivatization may be necessary for non-volatile silanols.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of isolated degradation products.

Procedure:

-

Analyze the stressed samples by LC-MS to identify the mass-to-charge ratios (m/z) of the degradation products.

-

Based on the mass data, propose potential structures for the degradation products.

-

If necessary, isolate the major degradation products using preparative HPLC.

-

Characterize the isolated impurities by NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm their structures.

Conclusion

This compound is a reactive molecule that is primarily susceptible to hydrolysis, leading to the formation of phenylsilanols and their condensation products, phenylsiloxanes. It is also expected to degrade under thermal and photolytic stress, likely through radical-mediated pathways. While specific quantitative data on its stability are scarce, the experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly assess its stability profile and identify potential degradation products. A comprehensive understanding of these degradation pathways is crucial for ensuring the quality, safety, and efficacy of any application involving this compound.

A Technical Guide to Chlorophenylsilane: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of chlorophenylsilane, a versatile organosilicon compound. It details its commercial suppliers, available purity grades, and key experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize organosilanes in their work.

Commercial Suppliers and Purity Grades

This compound is readily available from a variety of chemical suppliers, catering to a range of research and development needs. The purity of commercially available this compound is typically high, with grades of 97% and 99% being common. The following tables summarize the available information on suppliers and their product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier Name | Country | Notes |

| Sigma-Aldrich (Merck) | International | Offers various quantities for research and development.[1][2][3][4] |

| Tianjin Heowns Biochemical Technology Co., Ltd. | China | A listed supplier of this compound.[5][6] |

| Shanghai Worldyang Chemical Co., Ltd. | China | A listed supplier of this compound.[5][6] |

| Shandong Xiya Chemical Co., Ltd. | China | A listed supplier of this compound.[5][6] |

| Shaanxi Dideu Medichem Co. Ltd. | China | Offers 99% purity this compound.[5][6] |

| Career Henan Chemical Co. | China | Offers 98% purity this compound.[5] |

Table 2: Purity Grades and Physical Properties of this compound

| Purity Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 97% | 4206-75-1 | C6H7ClSi | 142.66 | 41 @ 9 mmHg | 1.070 | 1.5260 |

| 99% | 4206-75-1 | C6H7ClSi | 142.66 | 41 @ 9 mmHg | 1.070 | 1.5260 |

Data sourced from various supplier websites and chemical databases.[1][3][4][6][7][8]

Applications in Synthesis

This compound and its derivatives are valuable reagents in organic synthesis.[9] They are often used to introduce the phenylsilyl group into molecules, which can serve as a protecting group or as an intermediate for further chemical transformations. The reactivity of the silicon-chlorine bond allows for nucleophilic substitution, making it a versatile building block.[10][11] While not directly involved in biological signaling pathways, its utility in the synthesis of complex organic molecules is of significant interest to the drug development community.[12][13][14]

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and analysis of this compound. The following sections provide methodologies for its synthesis and characterization by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of phenyltrichlorosilane.[1] The following protocol is adapted from a patented procedure.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Phenyltrichlorosilane (PhSiCl3)

-

Sodium Hydride (NaH)

-

Lithium Chloride (LiCl)

-

Diglyme (thoroughly dried)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

500 mL three-necked flask

-

Dropping funnel

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer

Procedure:

-

In the three-necked flask, suspend Lithium Chloride (0.13 mol) and Sodium Hydride (1.00 mol) in 100 mL of dried diglyme.

-

Establish an inert atmosphere by degassing the suspension under vacuum and refilling the flask with nitrogen gas.

-

Slowly add Phenyltrichlorosilane (0.29 mol) to the suspension using the dropping funnel.

-

Heat the reaction mixture to 160 °C with stirring. The reaction will initiate with the formation of solid NaCl.

-

Maintain the reaction at 160 °C for 14 hours.

-

After the reaction is complete, the product mixture can be analyzed by NMR spectroscopy to determine the relative amounts of this compound, phenyldichlorosilane, and phenylsilane.[1]

Analytical Methods

Accurate characterization of this compound is essential to ensure its purity and structural integrity. GC-MS and NMR are powerful techniques for this purpose.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to separate volatile compounds and determine their mass-to-charge ratio, which aids in identification and purity assessment.[5]

Caption: GC-MS Analysis Workflow.

Expected Data: The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. A characteristic isotopic pattern for chlorine-containing fragments (a 3:1 ratio for ³⁵Cl and ³⁷Cl) will be observed.[5] For the analysis of chlorosilanes, a non-polar or semi-polar phase column is generally suitable.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms.[5]

Caption: NMR Analysis Workflow.

Expected ¹H NMR Data:

-

Phenyl protons: A multiplet in the range of δ 7.3-7.8 ppm.

-

Si-H protons: A characteristic signal for the hydrogens attached to the silicon atom.[16]

Expected ¹³C NMR Data:

-

Signals corresponding to the phenyl carbons and any other carbon atoms in the molecule.[17]

Expected ²⁹Si NMR Data:

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 氯苯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 氯苯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 97 4206-75-1 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 4206-75-1 [chemicalbook.com]

- 7. This compound | 4206-75-1 [amp.chemicalbook.com]

- 8. Chloro-phenyl-silane | C6H7ClSi | CID 77878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. zmsilane.com [zmsilane.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Applications of Chlorophenylsilanes

For Researchers, Scientists, and Drug Development Professionals

Chlorophenylsilanes are a versatile class of organosilicon compounds that serve as crucial building blocks and intermediates in a wide array of chemical syntheses and material science applications. Their unique combination of a phenyl group and reactive chlorine atoms attached to a silicon center imparts desirable properties such as enhanced thermal stability, hydrophobicity, and refractive index to the resulting materials. This technical guide provides a comprehensive overview of the core applications of chlorophenylsilanes, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of their utility in research, drug development, and various industrial processes.

Synthesis of Phenyl-Containing Silicone Polymers

One of the most significant applications of chlorophenylsilanes is in the production of phenyl-containing silicone resins and oils. The incorporation of phenyl groups into the polysiloxane backbone enhances the thermal stability, oxidative resistance, and radiation resistance of the resulting polymers compared to their methyl-substituted counterparts.[1][2] Phenyltrichlorosilane (B1630512) and dichlorodiphenylsilane (B42835) are common precursors in these syntheses.[1][3]

The general synthesis route involves the hydrolysis of the chlorophenylsilane monomers, followed by the condensation of the resulting silanol (B1196071) intermediates.[4] The reaction conditions, including the choice of solvent and the presence of catalysts, can be tailored to control the molecular weight and degree of cross-linking in the final resin.[4]

Experimental Protocol: Synthesis of a Methyl-Phenyl Silicone Resin

This protocol describes the synthesis of a methyl-phenyl silicone resin via the co-hydrolysis and condensation of phenyltrichlorosilane and dimethyldichlorosilane.[5][6]

Materials:

-

Phenyltrichlorosilane (C₆H₅SiCl₃)

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Toluene (B28343) (anhydrous)

-

Acetone

-

Deionized water

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and condenser, prepare a mixture of toluene and acetone.

-

In a separate container, prepare a mixture of deionized water and crushed ice.

-

A mixture of phenyltrichlorosilane and dimethyldichlorosilane is added dropwise to the toluene-acetone solvent mixture with vigorous stirring.

-

The resulting solution of chlorosilanes is then slowly added dropwise to the ice-water mixture while maintaining a low temperature with an ice-water bath.

-

After the addition is complete, continue stirring for a period to ensure complete hydrolysis.

-

Allow the mixture to separate into two layers. The upper organic layer contains the silicone prepolymer, and the lower aqueous layer contains hydrochloric acid.

-

Separate the organic layer and wash it repeatedly with hot deionized water until the washings are neutral.

-

The solvent is then removed under reduced pressure to yield the phenyl-containing silicone resin.[3]

Logical Workflow for Silicone Resin Synthesis

References

- 1. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]